Z-Ile-ONp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-3-14(2)18(21-20(24)27-13-15-7-5-4-6-8-15)19(23)28-17-11-9-16(10-12-17)22(25)26/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)/t14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZCCJYUBNBMK-KSSFIOAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2130-99-6 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2130-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-nitrophenyl N-[(benzyloxy)carbonyl]-L-isoleucinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization for Z Ile Onp Production
Established Chemical Synthetic Routes to Z-Ile-ONp and Related Derivatives
Chemical synthesis of activated amino acid esters like this compound typically involves the activation of the carboxyl group of the protected amino acid (Z-Ile-OH) followed by coupling with the desired alcohol or phenol (B47542) (4-nitrophenol). A common strategy in solution phase peptide synthesis utilizes coupling agents to facilitate the formation of the ester bond. For instance, the synthesis of Cbz-Arg-X-ONp derivatives, where X can be L-Isoleucine, has been reported using dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of N-methylmorpholine pnas.org. This method activates the carboxyl group of the Cbz-protected amino acid, allowing it to react with the p-nitrophenol to form the activated ester.
The general chemical route involves:
Protection of the amino group of Isoleucine with the Z group to form Z-Ile-OH.
Activation of the carboxyl group of Z-Ile-OH using a coupling agent (e.g., DCCI, carbonyldiimidazole, or mixed anhydrides).
Reaction of the activated Z-Ile-OH with 4-nitrophenol (B140041) to form this compound.
While specific detailed protocols solely focused on the chemical synthesis of this compound were not extensively detailed in the search results, the use of this compound as a standard acyl donor in chemical peptide synthesis implies well-established chemical preparation methods exist sigmaaldrich.comresearchgate.net. These methods often require careful control of reaction conditions, including solvent, temperature, and reaction time, to maximize yield and minimize side reactions such as racemization.
Enzymatic Synthesis Approaches for this compound
Enzymatic synthesis offers a potentially more environmentally friendly and selective alternative to chemical methods for producing activated amino acid derivatives. While this compound is frequently used as an acyl donor in enzymatic peptide synthesis, enzymatic methods could, in principle, be applied to its formation or the synthesis of similar activated esters. Enzymatic peptide synthesis often utilizes activated esters like Z-AA-ONp derivatives as substrates researchgate.netresearchgate.netnih.govthieme-connect.de. This suggests the enzymes involved possess the ability to recognize and process such structures.
Biocatalyst Selection and Specificity for this compound Acyl Donor Synthesis
In the context of enzymatic peptide synthesis where this compound acts as an acyl donor, various proteases have been explored as biocatalysts. Enzymes such as granulosain, papain, and araujiain have demonstrated efficacy in catalyzing reactions involving activated amino acid derivatives researchgate.netnih.gov.
Research into the enzymatic synthesis of N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ) utilized this compound as the acyl donor and granulosain as the biocatalyst researchgate.netnih.gov. This study highlighted the enzyme's preference for specific N-α-[Carbobenzyloxy]-amino acid-p-nitrophenyl esters (Z-AA-ONp), including this compound nih.gov. The specificity of the enzyme for the acyl donor is a critical factor influencing the reaction rate in enzymatic peptide synthesis nih.gov.
While the search results primarily focus on the enzyme's specificity for this compound as a substrate, the principles of biocatalyst selection for forming activated esters would involve identifying enzymes (such as hydrolases or transferases) capable of catalyzing the esterification of Z-Ile-OH with 4-nitrophenol. The selection criteria would include the enzyme's activity in the desired reaction conditions, its substrate specificity for both the protected amino acid and the phenolic component, and its stability.
Optimization of Enzymatic Reaction Conditions for this compound Production (e.g., solvent systems, temperature, pH)
Optimization of enzymatic reactions is crucial for achieving high yields and efficiency. Factors such as solvent system, temperature, and pH significantly influence enzyme activity and stability, as well as substrate solubility and reaction equilibrium researchgate.netresearchgate.netnih.govasm.orgnih.gov.
In the enzymatic synthesis of Z-IQ using this compound and granulosain, the reaction conditions were optimized. An effective system was found to be a 50% (v/v) ethyl acetate (B1210297) in 0.1 M Tris–HCl buffer at pH 8, conducted at 40°C researchgate.netnih.gov. This demonstrates the utility of aqueous-organic biphasic systems in enzymatic synthesis, balancing substrate solubility (often higher in organic solvents) with enzyme activity (typically optimal in aqueous environments) researchgate.netnih.gov.
The concentration of substrates also plays a vital role in optimization. In the Z-IQ synthesis example, the concentration of this compound was established based on its solubility in the reaction medium and the kinetic parameters of the enzyme nih.gov. Maintaining an appropriate balance between the acyl donor and nucleophile concentrations is essential for maximizing product yield and minimizing side reactions like hydrolysis of the activated ester nih.gov.
Optimization studies for enzymatic synthesis of activated esters like this compound would involve systematically varying parameters such as:
Solvent System: Exploring different organic co-solvents and their ratios with aqueous buffers to find the optimal balance for substrate solubility and enzyme activity.
Temperature: Determining the temperature range where the enzyme exhibits high activity and stability.
pH: Identifying the optimal pH for enzyme activity and reaction efficiency.
Enzyme Concentration: Optimizing the amount of biocatalyst used to achieve a satisfactory reaction rate.
Substrate Concentrations: Determining the ideal concentrations of Z-Ile-OH and 4-nitrophenol for maximum conversion.
Reaction Time: Monitoring the reaction progress to determine the optimal reaction duration.
While specific optimization data for the enzymatic formation of this compound was not directly available, the principles and approaches used for enzymatic peptide synthesis utilizing this compound as a substrate are directly relevant.
Kinetic vs. Thermodynamic Control in this compound Enzymatic Transformations
Enzymatic peptide synthesis, and by extension, the potential enzymatic formation of activated esters like this compound, can proceed under either kinetic or thermodynamic control researchgate.netthieme-connect.de.
Thermodynamic Control: This approach relies on shifting the reaction equilibrium towards product formation, often achieved in media with low water content researchgate.net. In the context of ester formation, this would involve the direct condensation of Z-Ile-OH and 4-nitrophenol, driven by the removal of water.
Kinetic Control: This approach utilizes activated carboxyl components, such as esters like this compound, and typically involves serine or cysteine proteases researchgate.netthieme-connect.de. The reaction proceeds via a labile acyl-enzyme intermediate. The formation of the desired product (e.g., a peptide bond) competes with hydrolysis of the intermediate researchgate.netthieme-connect.de. Kinetically controlled synthesis is often favored when using activated esters as it can lead to higher yields and faster reaction times compared to thermodynamic control, although it requires the preparation of the activated donor .
In the enzymatic synthesis of Z-IQ using this compound, the reaction was carried out under kinetic control researchgate.netnih.gov. This approach leverages the reactivity of the activated p-nitrophenyl ester to drive the reaction forward through the acyl-enzyme intermediate. The success of this method depends on the enzyme effectively transferring the acyl group from this compound to the amino nucleophile (Gln-OH) rather than hydrolyzing the ester nih.gov.
The choice between kinetic and thermodynamic control for the enzymatic synthesis of this compound itself would depend on the specific enzyme used and the desired outcome. If an enzyme capable of directly esterifying Z-Ile-OH with 4-nitrophenol under conditions favoring ester formation is identified, a thermodynamic approach might be feasible. However, if the synthesis involves a reverse proteolysis-like mechanism utilizing an activated precursor to this compound, kinetic control would be more relevant.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign production methods nih.govnih.govbepls.comresearchgate.netorganic-chemistry.orgsciencepublishinggroup.com. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product sciencepublishinggroup.com.
Key principles relevant to this compound synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the formation of by-products.
Atom Economy: Maximizing the incorporation of all starting materials into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity.
Safer Solvents and Auxiliaries: Employing environmentally friendly reaction media.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible.
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.
Catalysis: Employing catalytic reagents (including biocatalysts) over stoichiometric ones. organic-chemistry.orgsciencepublishinggroup.com
Applying these principles to this compound synthesis involves considering alternative reagents, reaction conditions, and purification methods that reduce environmental impact.
Development of Environmentally Benign Solvents and Reaction Media for this compound
Traditional organic solvents used in chemical synthesis can be volatile, flammable, and toxic, contributing significantly to environmental pollution nih.govresearchgate.net. The development and utilization of environmentally benign solvents and reaction media are crucial aspects of green chemistry in this compound synthesis nih.govnih.govnih.govbepls.comresearchgate.netresearchgate.netbldpharm.commdpi.com.
Potential green solvent options include:
Water: Water is the ultimate green solvent, being cheap, non-toxic, and readily available nih.govnih.govmdpi.com. While this compound and its precursors may have limited solubility in water, enzymatic reactions can often be conducted in aqueous or aqueous-organic systems researchgate.netnih.gov.
Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. They have negligible vapor pressure, are non-flammable, and their properties can be tuned by selecting different cations and anions nih.govresearchgate.net. ILs have been explored as green solvents for various organic and enzymatic reactions nih.govresearchgate.net.
Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO2) is a widely used SCF that is non-toxic, non-flammable, and easily separable from products nih.govmdpi.com. SCFs can act as alternatives to organic solvents in certain reactions nih.govmdpi.com.
Bio-based Solvents: Solvents derived from renewable biomass, such as ethanol, glycerol, or ethyl acetate (used in the Z-IQ synthesis example), are considered more sustainable alternatives researchgate.netnih.govnih.govmdpi.com.
In the context of enzymatic synthesis utilizing this compound, the use of aqueous-organic biphasic systems, such as the ethyl acetate/buffer system used for Z-IQ synthesis, represents an application of greener chemistry by reducing the amount of pure organic solvent required researchgate.netnih.gov. Further research could explore the use of other green solvents or solvent mixtures for both the chemical and enzymatic synthesis steps involved in producing this compound. This includes investigating the compatibility of enzymes with these alternative media and optimizing reaction conditions to ensure high efficiency and selectivity.
Atom Economy Maximization and Waste Minimization Strategies in this compound Synthesis
Atom economy is a key principle in green chemistry that quantifies how effectively the atoms of the reactants are incorporated into the final desired product, thereby minimizing waste generation. numberanalytics.comrsc.org Maximizing atom economy in this compound synthesis means designing the reaction route to incorporate as many atoms as possible from Z-Ile-OH and p-nitrophenol into the this compound molecule, with minimal atoms ending up in by-products. numberanalytics.comskpharmteco.com
Traditional coupling methods in peptide synthesis, while effective, can sometimes generate significant amounts of by-products from the coupling agent and activating group, leading to lower atom economy. skpharmteco.com Strategies to improve atom economy and minimize waste in this compound synthesis would align with general green chemistry principles, such as selecting coupling agents that result in fewer or less hazardous by-products. numberanalytics.com Optimizing reaction conditions to favor the desired product formation and minimize side reactions also directly contributes to waste reduction. numberanalytics.com Implementing recycling and reuse strategies for solvents and reagents, where feasible, further enhances the sustainability of the process. numberanalytics.com
Catalytic Methods for Sustainable this compound Production
Catalytic methods offer a promising avenue for developing more sustainable synthetic routes to compounds like this compound. Catalysis can enhance reaction efficiency, reduce energy consumption by allowing reactions to proceed under milder conditions, and minimize waste generation by improving selectivity and reducing unwanted side reactions. core.ac.ukmdpi.com Enzymes, for instance, are highly selective catalysts that can operate under mild conditions and are considered intrinsically green. core.ac.uknih.gov
While specific detailed research on the catalytic synthesis of this compound was not extensively found, the application of enzymatic methods in peptide synthesis using activated esters like this compound has been explored. For example, studies have investigated the enzymatic synthesis of peptides using N-α-[Carbobenzyloxy]-amino acid-p-nitrophenyl esters (Z-AA-ONp) as acyl donors, demonstrating the potential of biocatalysis in utilizing such activated intermediates. nih.gov The enzyme granulosain, a protease, has shown high preference for this compound as an acyl donor in the synthesis of a dipeptide, highlighting the potential for enzyme-catalyzed routes for reactions involving this compound. nih.gov This approach can lead to high yields under specific conditions, such as in aqueous-organic biphasic systems. nih.gov The use of enzymes in such syntheses aligns with the principles of sustainable chemistry by potentially reducing the need for harsh chemicals and conditions often associated with traditional chemical coupling methods. nih.gov
Process Intensification and Scalability Studies for this compound Manufacturing
Process intensification (PI) aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation, often by combining multiple unit operations or utilizing novel technologies. mdpi.comosf.iopolimi.it Scalability studies focus on the ability to increase production capacity in response to demand without sacrificing quality or efficiency. shoplogix.com
Mechanistic and Kinetic Investigations of Z Ile Onp Reactivity
Detailed Mechanisms of Ester Hydrolysis of Z-Ile-ONp Derivatives
Ester hydrolysis is a fundamental reaction involving the cleavage of an ester bond by water, typically catalyzed by acid or base. For activated esters like this compound, the p-nitrophenoxy group is a good leaving group due to the electron-withdrawing nitro group, which stabilizes the leaving phenoxide ion.
The mechanism of ester hydrolysis generally involves a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks, followed by proton transfers and the expulsion of the leaving group (p-nitrophenol in this case) and regeneration of the acid catalyst. aakash.ac.inlibretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. aakash.ac.inmasterorganicchemistry.com The alkoxide leaving group (p-nitrophenoxide) is then expelled, followed by protonation of the alkoxide to form the alcohol and protonation of the carboxylate to form the carboxylic acid, or the carboxylic acid remains as the carboxylate salt under basic conditions. aakash.ac.inmasterorganicchemistry.com The p-nitrophenol leaving group is easily detectable spectrophotometrically due to its chromophore, which is advantageous for monitoring reaction progress.
While general mechanisms for ester hydrolysis are well-established, specific detailed studies focusing solely on the hydrolysis mechanism of this compound derivatives were not extensively detailed in the provided search results. However, the principles of nucleophilic acyl substitution, discussed in Section 3.2, underpin the hydrolysis mechanism.
Nucleophilic Acyl Substitution Mechanisms in Peptide Bond Formation with this compound
This compound is utilized in peptide synthesis as an activated acyl donor. Peptide bond formation involves the reaction between the activated carboxyl group of one amino acid derivative (the acyl donor, this compound) and the amino group of another amino acid or peptide (the nucleophile). This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrytalk.orgreddit.com
The mechanism involves the nucleophilic attack of the amino group of the incoming amino acid or peptide on the carbonyl carbon of the activated ester (this compound). masterorganicchemistry.comoregonstate.edu This attack forms a tetrahedral intermediate. The good leaving group (p-nitrophenoxide) is then expelled from the tetrahedral intermediate, reforming the carbonyl double bond and forming the new peptide bond. masterorganicchemistry.comoregonstate.edu The benzyloxycarbonyl (Z) group on the isoleucine residue protects the α-amino group from reacting, ensuring that peptide bond formation occurs specifically at the activated carboxyl group. wiley-vch.desmolecule.com The p-nitrophenol released during the reaction can be monitored, providing a method to track the progress of the peptide coupling. researchgate.netfrontiersin.orgresearchgate.net
Enzymatic Reaction Kinetics with this compound as an Acyl Donor in Biocatalysis
Enzymatic synthesis of peptides using protected amino acid activated esters like this compound as acyl donors is a relevant area of biocatalysis. Enzymes, particularly proteases, can catalyze peptide bond formation under appropriate conditions, often favoring synthesis over hydrolysis (the reverse reaction) in controlled environments, such as biphasic systems. frontiersin.orgresearchgate.netnih.gov
The study of enzyme kinetics provides valuable insights into the efficiency and specificity of these biocatalytic processes. Key parameters include enzyme-substrate specificity, kinetic constants like Km and Vmax, and the influence of the reaction medium. wikipedia.orgsolubilityofthings.com
Elucidation of Enzyme-Substrate Specificity Profiles for this compound
Enzyme-substrate specificity refers to the ability of an enzyme to selectively bind and catalyze a reaction with a specific substrate or a range of substrates. libretexts.orgwikipedia.org For this compound, its specificity as an acyl donor depends on the enzyme used. Studies have shown that enzymes like granulosain exhibit preferences for certain N-α-[(benzyloxy)carbonyl]-amino-p-nitrophenyl esters. frontiersin.orgresearchgate.netnih.gov By assaying the enzyme's activity against a panel of different protected amino acid p-nitrophenyl esters, researchers can determine the enzyme's substrate specificity profile. researchgate.net this compound has been identified as a preferred substrate for certain enzymes in peptide synthesis. frontiersin.orgresearchgate.netnih.gov
Determination and Analysis of Kinetic Parameters (e.g., Km, Vmax) in this compound Biotransformations
Kinetic parameters such as Km and Vmax are crucial for understanding the interaction between an enzyme and its substrate and the maximum catalytic rate. wikipedia.orgsolubilityofthings.com The Michaelis constant (Km) is an indicator of the enzyme's apparent affinity for the substrate, representing the substrate concentration at which the reaction rate is half of Vmax. wikipedia.orgsolubilityofthings.comlublin.pl Vmax is the maximum reaction rate achieved when the enzyme is saturated with the substrate. wikipedia.orgsolubilityofthings.comlublin.pl
These parameters are typically determined by measuring the initial reaction rates at varying substrate concentrations while keeping the enzyme concentration constant. wikipedia.orgigem.wiki The data can then be fitted to kinetic models like the Michaelis-Menten equation. wikipedia.orgigem.wikiup.pt For example, in the enzymatic synthesis of Z-IQ using granulosain and this compound, kinetic parameters for granulosain I were reported, including a Km value related to the acyl donor concentration. frontiersin.orgnih.gov
| Parameter | Value | Unit | Enzyme | Substrate |
| Km | 0.6158 frontiersin.orgnih.gov | mM | Granulosain I frontiersin.orgnih.gov | This compound frontiersin.orgnih.gov |
Analysis of these parameters helps in optimizing reaction conditions and understanding the enzyme's catalytic efficiency with this compound. The turnover number (kcat), derived from Vmax and enzyme concentration, provides a measure of how many substrate molecules are converted per enzyme molecule per unit time when the enzyme is saturated. solubilityofthings.comigem.wiki
Influence of Reaction Medium on this compound Enzymatic Reaction Efficiency
The reaction medium significantly impacts enzymatic activity, stability, and the efficiency of biocatalytic transformations involving this compound. In peptide synthesis, aqueous-organic biphasic systems are often employed to balance the solubility of hydrophobic substrates like this compound and the hydrophilic nature of enzymes and other reactants. frontiersin.orgresearchgate.netnih.gov
The partition coefficient of this compound between the organic and aqueous phases is a critical factor influencing its availability to the enzyme, which is typically dissolved in the aqueous phase. frontiersin.orgnih.gov Studies have shown that the choice of organic solvent and its concentration in the biphasic system can dramatically affect the reaction rate and product yield. frontiersin.orgnih.gov For instance, a study on the enzymatic synthesis of Z-IQ using granulosain found that a 50% (v/v) ethyl acetate (B1210297) in 0.1 M Tris-HCl buffer pH 8 system provided a favorable partition coefficient for this compound, leading to high enzyme activity and peptide yield. frontiersin.orgresearchgate.netnih.gov
Impact of Protecting Groups on this compound Reactivity and Stability
The protecting groups in this compound, specifically the benzyloxycarbonyl (Z) group and the p-nitrophenyl ester (ONp), significantly influence its reactivity and stability.
The ONp group is an activating group that enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack for peptide bond formation or hydrolysis. The electron-withdrawing nitro group of the p-nitrophenyl moiety stabilizes the leaving p-nitrophenoxide ion, facilitating its departure during nucleophilic acyl substitution. smolecule.com
The Z group serves as a temporary protecting group for the α-amino group of isoleucine. wiley-vch.de Its presence prevents unwanted reactions at the amino terminus during peptide coupling. wiley-vch.de The Z group is stable under conditions used for activating the carboxyl group and forming the peptide bond but can be selectively removed later, typically by hydrogenolysis or treatment with strong acids, to allow for further peptide chain elongation. wiley-vch.deorganic-chemistry.org The stability and ease of removal of the Z group contribute to its widespread use in peptide synthesis strategies. wiley-vch.de The interplay between the activating ONp group and the protecting Z group dictates the reactivity profile of this compound in various chemical and enzymatic transformations.
Stereochemical Control and Racemization Mitigation in Z Ile Onp Mediated Reactions
Fundamental Mechanisms of Racemization in Activated Ester Peptide Synthesis involving Z-Ile-ONp
Racemization in activated ester peptide synthesis, including reactions involving this compound, primarily occurs through base-catalyzed mechanisms that affect the stereochemical integrity of the α-carbon. Two major pathways are recognized: the formation of 5(4H)-oxazolone intermediates and direct α-proton abstraction highfine.commdpi.comgoogle.com.
Role of 5(4H)-Oxazolone Intermediates in Racemization Pathways
The formation of 5(4H)-oxazolones (also known as azlactones) is considered a predominant pathway for racemization, particularly when the activated amino acid derivative has an acyl or peptidyl group at the Nα position mdpi.combachem.com. While Z-protected amino acids like this compound are urethane (B1682113) derivatives and generally less prone to oxazolone (B7731731) formation compared to N-acyl amino acids, it can still occur under certain conditions, especially in the presence of bases bachem.comsci-hub.se. The mechanism involves the intramolecular cyclization of the activated carboxyl group onto the Nα nitrogen, forming a five-membered ring mdpi.comgoogle.com. The α-proton in the resulting oxazolone is highly acidic due to the adjacent carbonyl and imine functionalities, allowing for facile abstraction by a base google.comrsc.org. This abstraction leads to a resonance-stabilized carbanion, which can be reprotonated from either face, resulting in a racemic mixture of the oxazolone google.comru.nl. Subsequent reaction of this racemic oxazolone with the incoming amine nucleophile yields a mixture of the desired L-peptide and the undesired D-epimer google.com.
Direct α-Proton Abstraction Mechanisms and their Contribution to Stereoisomerization
Direct α-proton abstraction is another mechanism contributing to racemization, particularly significant for amino acids with relatively acidic α-protons or under strongly basic conditions mdpi.comrsc.org. In this pathway, a base directly removes the α-hydrogen from the activated amino acid derivative, forming an enolate or carbanion intermediate mdpi.comrsc.orgbibliomed.org. This intermediate is resonance-stabilized, and like the oxazolone-derived carbanion, reprotonation can occur from either side, leading to racemization at the α-carbon mdpi.combibliomed.org. While urethane-protected amino acids like this compound are generally more resistant to direct α-proton abstraction compared to N-acyl derivatives due to the electron-donating effect of the urethane group, the activating group (like the p-nitrophenyl ester) enhances the acidity of the α-proton, making this pathway still relevant, especially in the presence of strong bases mdpi.combachem.combibliomed.org.
Factors Governing Racemization Rates of this compound Derivatives
The rate and extent of racemization involving this compound are influenced by several factors, including the reaction conditions (base and solvent) and the nature of the amino acid side chain.
Influence of Base and Solvent Systems on Racemization Kinetics
The choice of base and solvent systems significantly impacts the rate of racemization. Bases catalyze both oxazolone formation and direct α-proton abstraction highfine.commdpi.com. Stronger bases generally lead to faster racemization rates by increasing the concentration of the carbanion intermediates highfine.commdpi.com. Steric hindrance of the base can also play a role; bulkier bases may cause less racemization highfine.com. Commonly used bases in peptide synthesis include N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), and sym.-collidine bachem.com. Weaker or sterically hindered bases like sym.-collidine are often preferred when racemization is a significant concern highfine.combachem.com.
The solvent system affects the stability of the activated ester, the solubility of reactants, and the solvation of intermediates and transition states mdpi.comnih.gov. Polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used in peptide synthesis, but they can also facilitate racemization nih.govcdnsciencepub.com. The polarity and hydrogen-bonding capacity of the solvent can influence the rate of proton abstraction and the stability of the oxazolone intermediate mdpi.comnih.gov. Studies have shown that solvent choice can significantly impact racemization rates, with some solvents promoting less racemization than others depending on the specific coupling method and base used nih.govcdnsciencepub.com.
Stereochemical Implications of Amino Acid Side Chains on Racemization Susceptibility
The nature of the amino acid side chain in activated derivatives like this compound also influences racemization susceptibility. Amino acids with electron-withdrawing groups on their side chains can increase the acidity of the α-proton, making them more prone to racemization via direct abstraction mdpi.com. Isoleucine, the amino acid component of this compound, has a branched aliphatic side chain. While not as electron-withdrawing as, for example, a side chain with an aromatic ring or an electronegative atom, the steric and electronic properties of the isoleucine side chain can still play a role in the racemization process, affecting the accessibility of the α-proton and the stability of the carbanion intermediate mdpi.com. Certain amino acids, such as histidine and cysteine, are known to be particularly prone to racemization due to their side chain functionalities peptide.comthieme-connect.de. While isoleucine is generally considered less racemization-prone than these, the activated ester form can still undergo epimerization under unfavorable conditions.
Advanced Strategies for Racemization Suppression in this compound Applications
Minimizing racemization is crucial for obtaining chirally pure peptides. Several strategies have been developed to suppress racemization when using activated esters like this compound.
One common approach involves the use of racemization-suppressing additives, such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) highfine.comwikipedia.org. These additives react with the activated ester to form more reactive and less racemization-prone intermediates, such as HOBt or HOAt esters highfine.comwikipedia.org. These activated esters are more rapidly attacked by the incoming amine nucleophile, reducing the lifetime of the racemization-prone oxazolone or carbanion intermediates highfine.comwikipedia.org. The use of HOAt is generally considered more effective than HOBt in suppressing racemization due to the activating effect of the nitrogen atom in the azabenzotriazole ring highfine.com.
Controlling the reaction conditions, particularly the choice and amount of base, is also critical highfine.combachem.com. Using weaker or sterically hindered bases in minimal amounts can help reduce the rate of proton abstraction highfine.combachem.com. The reaction temperature can also influence racemization; lower temperatures generally lead to reduced racemization rates cdnsciencepub.com.
Furthermore, the development of new coupling reagents and strategies aims to minimize or eliminate racemization. While this compound is a pre-activated ester, the principles of racemization control in in situ activation methods are relevant. For instance, some coupling reagents are designed to favor direct coupling with the amine nucleophile over oxazolone formation wikipedia.org. New additives and coupling systems continue to be developed with improved racemization suppression properties highfine.comrsc.orgwpmucdn.comrsc.org.
Design and Application of Additive-Based Racemization Inhibitors (e.g., HOBt, HOAt)
The propensity for racemization during peptide coupling, especially when using carbodiimide (B86325) reagents, necessitates the inclusion of specific additives to suppress this side reaction. nih.govwikipedia.orgnih.govnih.govnih.gov Among the most widely used additives are 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). nih.govwikipedia.orgnih.govnih.govnih.govadvancedchemtech.comfishersci.fiwikipedia.orgfishersci.cachem960.com
HOBt is a benzotriazole (B28993) derivative that functions by forming a more stable activated ester intermediate with the activated carboxylic acid, diverting the reaction pathway away from the formation of the oxazol-5(4H)-one intermediate, which is a primary cause of racemization. nih.govthieme-connect.de This leads to improved coupling efficiency and reduced racemization, particularly when coupled with carbodiimides like DCC and DIC. nih.govwikipedia.orgnih.govnih.govnih.govadvancedchemtech.comfishersci.fiwikipedia.org
HOAt, an aza-analogue of HOBt, generally exhibits superior performance in terms of both reaction speed and racemization suppression compared to HOBt. nih.govwikipedia.org This enhanced activity is attributed to the neighboring group participation of the nitrogen atom at the 7-position. nih.gov HOAt is particularly effective in couplings involving sterically hindered amino acids. wikipedia.org
While HOBt and HOAt have been highly effective, concerns regarding their explosive properties have led to the development of alternative additives. newdrugapprovals.org Newer oxime-based additives, such as OxymaPure (ethyl 2-oxime cyanoacetate) and Oxyma-B (1,3-dimethylvilinate), have demonstrated comparable or even better racemization-inhibiting effects with a lower risk of explosion. nih.govnih.govnewdrugapprovals.org These additives are also used in conjunction with carbodiimides and offer high coupling rates with minimal racemization. nih.govnih.gov
The effectiveness of these additives can be illustrated by comparing peptide synthesis yields and impurity levels with and without their inclusion. Studies have shown significantly increased product yields and reduced racemic impurities when HOBt or HOAt are added to carbodiimide-mediated couplings. nih.gov
Development of Optimized Coupling Reagents and Reaction Conditions to Minimize Racemization
Minimizing racemization in peptide synthesis involving activated esters like this compound is not solely dependent on additives but also on the careful selection and optimization of coupling reagents and reaction conditions. The choice of coupling reagent significantly influences the level of racemization. nih.gov Carbodiimides, while widely used, require additives to control racemization effectively. wikipedia.orgnih.govnih.govnih.gov
Beyond carbodiimides, other classes of coupling reagents, such as activated esters themselves (like this compound), phosphonium (B103445) salts, and uronium salts, are employed. HATU, a uronium salt derived from HOAt, is known for its efficiency in generating active esters and promoting amide bond formation with minimal racemization when used with appropriate bases. nih.gov
Reaction conditions play a crucial role in the extent of racemization. Factors such as solvent polarity, temperature, reaction time, and the nature and concentration of the base can significantly impact chiral integrity. nih.govthieme-connect.deacs.org For instance, polar solvents have been shown to promote racemization. thieme-connect.de Using weaker, less hindered bases and anhydrous solvents can help minimize epimerization. frontiersin.orgnih.gov Base-free conditions in combination with carbodiimides and additives are often recommended to reduce racemization, particularly for amino acids prone to this side reaction. nih.gov
While specific detailed research findings on the optimization of coupling reagents and reaction conditions specifically for this compound mediated reactions were not extensively detailed in the provided snippets beyond its use as an acyl donor nih.govresearchgate.netfrontiersin.orgthieme-connect.de, the general principles of minimizing racemization in peptide coupling apply. The p-nitrophenyl ester method, in which this compound is utilized, has been successfully applied in the synthesis of complex peptides like oxytocin (B344502) analogues, suggesting that optimized conditions for this method contribute to maintaining chiral purity. researchgate.netthieme-connect.de
Stereoselective Synthetic Approaches to Maintain Chiral Integrity with this compound
Stereoselective synthesis aims to produce a desired stereoisomer predominantly, which is fundamental to maintaining the chiral integrity of amino acids like isoleucine during peptide chain elongation. sigmaaldrich.combioregistry.iotandfonline.com this compound, being a derivative of L-isoleucine, already possesses defined stereochemistry. The challenge in using this compound lies in preventing the loss of this stereochemical purity through racemization during the coupling step.
The stepwise synthesis of peptides, often employing activated esters like this compound, is a strategy that relies on efficient coupling with minimal racemization at each step to build the peptide chain with the correct stereochemistry. researchgate.netthieme-connect.de The success of this approach hinges on the effectiveness of the chosen coupling method and conditions in suppressing racemization.
While the provided search results discuss broader concepts of stereoselective synthesis, including the use of chiral auxiliaries or biocatalysis sigmaaldrich.comnih.govbioregistry.iotandfonline.comiris-biotech.de, direct examples of stereoselective synthetic approaches that utilize this compound to establish stereochemistry were not found. Instead, this compound is used when the desired stereochemistry (L-isoleucine) is already present, and the synthetic approach focuses on preserving this stereochemistry during amide bond formation.
The enzymatic synthesis of peptides offers an alternative stereoselective approach, leveraging the inherent stereo- and regioselectivity of enzymes for peptide bond formation. thieme-connect.de this compound has been successfully used as an acyl donor in enzymatic peptide synthesis, demonstrating the potential of biocatalysis to achieve stereocontrol. nih.govfrontiersin.orgthieme-connect.de For instance, the enzymatic synthesis of the dipeptide Z-IQ using this compound and L-Glutamine with the enzyme granulosain resulted in a good yield of the desired product. nih.govthieme-connect.de This highlights how enzymatic methods can be employed to maintain chiral integrity when incorporating amino acids like isoleucine.
Methodologies for Assessing Diastereomeric Purity in Peptide Products derived from this compound
Ensuring the biological activity and desired properties of synthetic peptides requires accurate assessment of their purity, including their diastereomeric purity. Diastereomeric impurities arise from the incorporation of a racemized amino acid during synthesis. sigmaaldrich.com Several analytical methodologies are employed to determine the diastereomeric purity of peptide products derived from reactions involving this compound.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used technique for separating and analyzing peptides, including diastereomers. google.com RP-HPLC can often resolve diastereomers based on subtle differences in their physicochemical properties and interactions with the stationary phase. google.com Analytical HPLC traces can provide visual evidence and quantitative data on the presence and levels of epimerization products. sigmaaldrich.com
Gas Chromatography (GC) coupled with mass spectrometry (MS) is another sensitive method for assessing optical purity, particularly for analyzing the enantiomeric composition of individual amino acids within a peptide after hydrolysis. To differentiate between racemization that occurred during peptide synthesis and racemization that might occur during the hydrolysis step for analysis, a technique involving hydrolysis in deuterated acid (e.g., DCl/D2O) can be employed. This method allows for the quantification of racemate content by analyzing the deuterium (B1214612) exchange pattern using mass spectrometry.
Validation of these analytical methods is crucial to ensure reliable determination of optical purity down to low levels of the unnatural enantiomer. Parameters such as precision, linearity, accuracy, limit of quantitation, limit of detection, and selectivity are evaluated during method validation.
The application of these methodologies is essential for quality control in peptide synthesis and for confirming that the strategies employed for racemization mitigation have been successful in maintaining the chiral integrity of the isoleucine residue incorporated from this compound.
Applications of Z Ile Onp in Advanced Peptide and Organic Synthesis
Utilization of Z-Ile-ONp in Solid-Phase Peptide Synthesis (SPPS)
While activated esters like ONp esters have historically had limited application in solid-phase peptide synthesis (SPPS), the potential for catalysis could enhance their utility in this method. sci-hub.se SPPS generally involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. du.ac.in Each cycle typically includes a deprotection step to free the N-terminal amine, followed by a coupling step where the activated carboxyl group of the incoming protected amino acid reacts with the free amine. iris-biotech.de
Evaluation of Coupling Efficiency and Optimized Reaction Conditions in SPPS with this compound
The efficiency of the coupling step is critical in SPPS, as incomplete reactions can lead to the formation of deletion sequences, reducing the purity and yield of the final peptide. iris-biotech.de Coupling efficiency can be monitored by methods such as the ninhydrin (B49086) test, which detects the presence of free amino groups on the resin. iris-biotech.de Optimized reaction conditions, including solvent systems, bases, and reaction times, are crucial for achieving high coupling yields and minimizing side reactions. iris-biotech.dersc.org While specific detailed research findings on the evaluation of coupling efficiency and optimized reaction conditions solely for this compound in SPPS were not extensively detailed in the search results, the general principles of SPPS coupling efficiency and optimization apply. Factors such as the reactivity of the activated ester, the nature of the amino acid (Isoleucine, in this case, can be less reactive due to steric hindrance spbu.ru), and the reaction environment (solvent, temperature, presence of catalysts) would influence the coupling efficiency of this compound in SPPS. spbu.ruchemrxiv.org
Application of this compound in Segment Coupling and Fragment Condensation Strategies
Segment coupling and fragment condensation strategies in peptide synthesis involve the coupling of pre-synthesized peptide fragments to build larger peptides. ucl.ac.uk These methods can be particularly useful for the synthesis of long or complex peptides. tandfonline.com this compound, with its activated ester, could potentially be used as a building block in such strategies, where a protected peptide fragment with a free N-terminus reacts with a fragment containing a C-terminal activated ester like this compound. One study mentions the coupling between this compound and an amino ester, although the yield reported was moderate (60%) in one instance, while another method involving hydrogenation yielded the tripeptide in higher yield (92%). ru.nl This suggests that the effectiveness of this compound in fragment condensation can be dependent on the specific reaction conditions and the nature of the coupling partner.
Role of this compound in Solution-Phase Peptide Synthesis Methodologies
This compound is explicitly mentioned as being suitable for solution phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com In solution-phase synthesis, intermediates are typically purified at each step, which can be advantageous for removing byproducts but is often more labor-intensive than SPPS. du.ac.in The activated p-nitrophenyl ester of this compound allows for the formation of an amide bond with a free amino group in solution, releasing 4-nitrophenol (B140041) as a leaving group. frontiersin.org This approach is a classical method in peptide synthesis.
This compound as a Precursor for Biologically Active Peptides and Peptidomimetics
This compound can serve as a precursor in the synthesis of biologically active peptides and peptidomimetics. nih.govfrontiersin.org The Z protecting group can be removed after peptide coupling, and the resulting peptide or peptidomimetic may possess desired biological activities. nih.govfrontiersin.org
Enzymatic Synthesis of Antimicrobial Peptides utilizing this compound
This compound has been successfully utilized as an acyl donor in the enzymatic synthesis of antimicrobial peptides. frontiersin.orgnih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net Specifically, it was used with L-Glutamine (Gln-OH) as the nucleophile in the enzymatic synthesis of N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ), a precursor of the antibacterial dipeptide Ile-Gln (IQ). frontiersin.orgnih.govfrontiersin.orgnih.gov The enzyme granulosain from Solanum granuloso leprosum was employed as a biocatalyst for this reaction in an aqueous-organic biphasic system. frontiersin.orgnih.govfrontiersin.orgnih.gov The enzymatic synthesis under kinetic control using this compound and Gln-OH achieved a maximal peptide yield of 71 ± 0.10% under specific conditions (40°C, 50% (v/v) ethyl acetate (B1210297) in 0.1 M Tris-HCl buffer pH 8, with soluble granulosain, 2-mercaptoethanol, this compound, triethyl ammonium, and Gln-OH). frontiersin.orgnih.govfrontiersin.org The partition coefficient of this compound in the reaction medium was found to be significantly higher than in other biphasic media tested. frontiersin.orgnih.govfrontiersin.orgresearchgate.net
Here is a table summarizing the conditions and yield for the enzymatic synthesis of Z-IQ:
| Acyl Donor | Nucleophile | Enzyme | Solvent System | Temperature | Maximal Yield |
| This compound | Gln-OH | Granulosain | 50% (v/v) ethyl acetate in 0.1 M Tris-HCl pH 8 | 40°C | 71 ± 0.10% |
Chemical Derivatization of this compound for the Creation of Novel Peptide Structures
While the search results did not provide specific examples of direct chemical derivatization of this compound itself to create novel peptide structures beyond its use in standard peptide coupling, the concept of chemical derivatization in peptide synthesis is well-established for creating diverse peptide architectures, including cyclic, branched, and bridged peptides. nih.gov this compound, as a protected and activated amino acid building block, would be incorporated into peptide sequences through amide bond formation. Subsequent chemical modifications of the resulting peptide, potentially involving the side chain of the Isoleucine residue or other residues in the sequence, could then lead to novel peptide structures. The Z group could also be selectively removed to allow for further functionalization at the N-terminus.
Application of this compound in Protease Substrate Profiling and Artificial Enzyme Design
This compound, an activated derivative of L-isoleucine featuring a benzyloxycarbonyl (Z) protecting group on the amine and a p-nitrophenyl (ONp) ester on the carboxyl group, serves as a valuable compound in advanced synthesis, particularly in contexts involving enzymatic catalysis. Its structure makes it a suitable acyl donor, readily reactive towards nucleophiles, a property exploited in protease-catalyzed reactions.
This compound as an Acyl Donor in Protease-Catalyzed Peptide Synthesis
Proteases, traditionally known for peptide bond hydrolysis, can also catalyze peptide synthesis under specific conditions, often operating under kinetic control in biphasic systems. In this enzymatic synthesis approach, activated amino acid or peptide derivatives act as acyl donors. This compound functions effectively in this role, providing the Z-protected isoleucine residue for coupling.
A notable application is the enzymatic synthesis of N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ), a precursor to the antibacterial dipeptide Ile-Gln (IQ). This synthesis has been demonstrated using granulosain, a proteolytic extract from Solanum granuloso leprosum fruits, as a biocatalyst in an aqueous-organic biphasic system (50% v/v ethyl acetate in 0.1 M Tris-HCl buffer pH 8) nih.govcbsa-asfc.gc.ca. This compound was selected as the acyl donor, reacting with L-Glutamine (Gln-OH) as the nucleophile nih.gov.
Detailed research findings from this synthesis highlight the efficiency of granulosain. Under kinetic control conditions, using 0.392 mM this compound and 3.180 mM Gln-OH at 40°C and 200 rpm, a maximal peptide yield of 71 ± 0.10% for Z-IQ was achieved nih.govcbsa-asfc.gc.ca. The concentration of the acyl donor, this compound, was established based on its solubility in the organic phase of the reaction medium, determined to be 0.318 mM under the reaction conditions nih.gov. The partition coefficient (P) of this compound between the phases was measured as 4.30, indicating its preference for the organic phase nih.gov.
The enzymatic synthesis of Z-IQ using this compound is summarized in the table below, illustrating the reaction conditions and outcome:
| Component | Role | Concentration (Kinetic Control) |
| This compound | Acyl Donor | 0.392 mM |
| Gln-OH | Nucleophile | 3.180 mM |
| Granulosain | Biocatalyst | 2.47 mg/mL (32.49 ± 0.186 IU/mg) |
| Reaction Medium | Biphasic | 50% (v/v) ethyl acetate in 0.1 M Tris-HCl buffer pH 8 |
| Temperature | 40°C | |
| Agitation | 200 rpm | |
| Maximal Z-IQ Yield | Product Yield | 71 ± 0.10% |
(Note: Interactive data tables cannot be generated in this format. The table above presents the data in a static format.)
Chromatographic analysis (RP-HPLC) of the reaction mixture confirmed the consumption of this compound and the formation of Z-IQ, along with the byproduct 4-nitrophenol (ONp) cbsa-asfc.gc.ca. This demonstrates the direct involvement of this compound as a substrate in protease-catalyzed peptide bond formation.
This compound in Protease Substrate Profiling
Protease substrate profiling is a critical process for understanding the specificity of proteases, which is essential for their study and for the development of targeted inhibitors or novel enzymatic applications cbsa-asfc.gc.cafishersci.dk. Various methods exist, including the use of synthetic peptide libraries and mass spectrometry-based techniques like N-terminomics cbsa-asfc.gc.cafishersci.dkctdbase.org.
While large-scale profiling often involves peptide libraries, simpler activated substrates can be used to probe the specificity of a protease towards a particular amino acid at a specific position relative to the cleavage site. This compound, with its activated carboxyl group and protected N-terminus, serves as a model substrate that can be cleaved by proteases with appropriate specificity. The cleavage of the ester bond by a protease would release 4-nitrophenol, which can often be monitored spectrophotometrically, providing a convenient assay for enzymatic activity towards a substrate with isoleucine at the P1' position (according to standard protease nomenclature, where P1-P1' is the cleaved bond).
Although direct examples of this compound being used in high-throughput protease substrate profiling libraries were not found in the provided search results, the principle of using activated amino acid derivatives to study enzyme kinetics and specificity is established. The use of similar compounds like Z-Leu-ONp and Z-Gly-ONp in artificial enzyme studies (discussed in the next section) further supports the potential of this compound as a tool for investigating protease specificity towards isoleucine. By studying the kinetics of this compound cleavage by a protease, researchers can gain insights into how effectively the enzyme accommodates isoleucine at the P1' position and the influence of the Z-group at the P1 position.
This compound in Artificial Enzyme Characterization
Artificial enzymes are designed molecules, often peptides or conjugates involving peptides, that mimic the catalytic activity of natural enzymes. Characterizing the activity and specificity of these designed catalysts is crucial for evaluating their effectiveness and understanding their catalytic mechanisms. Activated substrates are commonly employed for this purpose due to the ease of monitoring the reaction progress, often through the release of a chromogenic or fluorogenic leaving group.
The application of activated amino acid derivatives in characterizing artificial enzymes is exemplified by studies involving peptide-gold nanoparticle conjugates designed to exhibit esterase activity. In such studies, activated substrates like Z-Leu-ONp and Z-Gly-ONp have been used to assess the catalytic efficiency and substrate preferences of the artificial enzymes. The cleavage of the ONp ester bond by the artificial enzyme leads to the release of 4-nitrophenol, allowing for continuous spectrophotometric monitoring of the reaction kinetics.
This compound, being a similar activated amino acid derivative, could similarly be utilized to characterize artificial enzymes, particularly those designed to catalyze reactions involving the cleavage or formation of peptide bonds where isoleucine is the N-terminal residue of the leaving group (P1' position). By testing the activity of an artificial enzyme against this compound and comparing it to other activated substrates, researchers can determine the enzyme's specificity profile and assess how well the artificial active site accommodates the isoleucine residue. Furthermore, peptides synthesized using this compound as an acyl donor could serve as more complex substrates to evaluate the artificial enzyme's ability to recognize and cleave specific peptide sequences.
Computational Chemistry and in Silico Approaches in Z Ile Onp Research
Molecular Modeling and Simulation of Z-Ile-ONp Reactivity and Interactions
Molecular modeling and simulation techniques are valuable tools for investigating the reactivity and interactions of this compound. These methods can provide dynamic information about how this compound behaves in different environments and how it interacts with other molecules. nih.gov
Conformational Analysis of this compound and its Intermediates
Conformational analysis is a key aspect of molecular modeling, focusing on the different spatial arrangements (conformations) a molecule can adopt. nih.gov For this compound and its intermediates, computational methods can explore the potential energy surface to identify stable conformers and understand the flexibility of the molecule. numberanalytics.com This is crucial because the conformation of a molecule can significantly influence its reactivity and interactions. thieme-connect.de
Prediction of Reaction Pathways and Transition States for this compound Transformations
Computational chemistry allows for the prediction of possible reaction pathways and the identification of transition states involved in the transformations of this compound. rsc.org Transition states are high-energy, fleeting arrangements of atoms that represent the peak of the energy barrier between reactants and products. numberanalytics.comsolubilityofthings.com Understanding these transition states is essential for elucidating reaction mechanisms and predicting reaction rates. numberanalytics.comsolubilityofthings.com Methods like Transition State Theory (TST) are based on the concept of a transition state on the potential energy surface. numberanalytics.com Computational techniques can help to locate these transition states and characterize their structures and energies. numberanalytics.comsolubilityofthings.combioengineer.org
Quantum Chemical Calculations for Understanding Electronic Properties and Reaction Energetics of this compound
Quantum chemical calculations are fundamental for understanding the electronic properties and reaction energetics of this compound. wavefun.comnorthwestern.edunrel.gov These calculations use quantum mechanics to determine the wavefunctions of electrons in a molecule, providing information about its electronic structure. northwestern.edu This information is vital for predicting molecular geometry, bond energies, enthalpies of formation, and barriers to reaction. northwestern.edunrel.gov Density Functional Theory (DFT) is a commonly used quantum chemical method that can characterize surface properties and reactivity. wikipedia.orgnih.gov By calculating properties like molecular electrostatic potential (MESP) and HOMO/LUMO band gap energy, researchers can gain insights into potential interaction sites and reactivity. nih.govekb.egresearchgate.net
Computational Optimization of this compound Synthesis and Coupling Conditions
Computational methods can assist in optimizing the synthesis and coupling conditions involving this compound. researchgate.netacs.orgresearchgate.net While the provided search results discuss optimization of coupling conditions in general peptide synthesis and other reactions, applying these computational approaches to this compound specifically would involve exploring various parameters such as solvent effects, temperature, and the influence of catalysts or reagents on reaction efficiency and yield. researchgate.netacs.orgresearchgate.netsciencesconf.org Computational studies can help predict favorable conditions by assessing the energetics and kinetics of different reaction pathways under varying circumstances. rsc.orgnrel.gov
Application of Machine Learning and Artificial Intelligence for Reaction Route Optimization involving this compound
Docking Studies and Analysis of Enzyme-Substrate Interactions involving this compound in Biocatalysis
Molecular docking studies are computational techniques used to predict how a molecule, such as this compound, might bind to a target protein, like an enzyme. mbl.or.krnih.govresearchgate.netmdpi.com These studies analyze the noncovalent interactions, conformation, and binding affinity between the ligand (this compound) and the enzyme's active site. mbl.or.kr Docking can help characterize the behavior of this compound within the catalytic site and identify key residues involved in binding. mbl.or.krresearchgate.net This is particularly relevant in biocatalysis, where enzymes are used to facilitate reactions involving this compound. mbl.or.krresearchgate.net Understanding these enzyme-substrate interactions at a molecular level can aid in designing more efficient biocatalytic processes. mbl.or.krresearchgate.net
Future Research Directions and Translational Aspects of Z Ile Onp Studies
Development of Novel Z-Ile-ONp Analogues with Enhanced Reactivity, Selectivity, or Stability
Future research directions include the rational design and synthesis of novel this compound analogues aimed at improving its performance characteristics in peptide synthesis and other applications. This could involve modifications to the protecting group, the amino acid residue, or the activating group.
Modifications to the Z-protecting group or the ONp activating group could yield analogues with altered reactivity profiles, potentially leading to faster coupling times or compatibility with a wider range of reaction conditions. For instance, exploring alternative electron-withdrawing groups in place of the nitro group in the phenyl ester could tune the electrophilicity of the carbonyl carbon, influencing reaction rates and minimizing side reactions. Similarly, variations in the carbamate (B1207046) protecting group could impact solubility, deprotection efficiency, or stability during synthesis.
Furthermore, the isoleucine residue itself could be a target for modification. The synthesis of pseudopeptides or the incorporation of non-natural amino acid derivatives related to isoleucine, presented as activated esters similar to this compound, could lead to novel building blocks with unique structural or biological properties. Such analogues might offer enhanced solubility in specific solvents, improved coupling efficiency with challenging sequences, or increased stability under various storage conditions. Research into these analogues would likely involve a combination of computational design, organic synthesis, and rigorous evaluation of their performance in model peptide coupling reactions, assessing factors like yield, purity, and reaction kinetics.
Integration of this compound in Automated and High-Throughput Peptide Synthesis Platforms
Automated peptide synthesis has revolutionized the field by enabling rapid and reproducible peptide production, particularly for high-throughput applications like screening libraries for drug discovery americanpeptidesociety.orgnih.govcem.comefficient-robotics.com. This compound, as a pre-activated amino acid derivative, is well-suited for integration into such platforms. Future efforts will likely focus on optimizing protocols for using this compound within automated synthesizers to maximize efficiency and peptide purity.
This involves determining optimal coupling times, temperatures, and solvent systems when using this compound in automated workflows. While automated systems often utilize in situ activation methods, the use of pre-activated esters like this compound can offer advantages in certain situations, such as simplifying reagent handling or improving coupling efficiency with sterically hindered or less reactive amino acids. Research could explore the development of specific modules or protocols within automated synthesizers designed to efficiently handle and utilize activated esters like this compound, potentially in parallel synthesis formats to generate libraries of peptides containing isoleucine or its analogues americanpeptidesociety.orgnih.govcem.comefficient-robotics.com. The goal is to leverage the benefits of automation – reduced manual labor, increased reproducibility, and parallel processing – while effectively incorporating this compound as a valuable building block americanpeptidesociety.org.
Further Advancements in Green and Sustainable Synthetic Routes for this compound in Industrial Applications
The increasing demand for peptides in various industries necessitates the development of environmentally friendly and sustainable synthetic routes for their building blocks, including this compound. Traditional chemical synthesis methods often involve the use of hazardous solvents and reagents, generating significant waste mdpi.comnih.gov. Future research should focus on developing greener approaches for the synthesis of this compound on an industrial scale.
This could involve exploring alternative reaction media, such as water or bio-based solvents, to reduce the reliance on volatile organic compounds mdpi.comnih.gov. The application of biocatalysis, utilizing enzymes for specific synthetic steps, offers a promising avenue for more sustainable production frontiersin.orgresearchgate.netfrontiersin.org. For example, enzymatic methods have been explored for the synthesis of peptides using activated esters frontiersin.orgresearchgate.netfrontiersin.org. Developing enzymatic routes for the formation of the ester linkage or the introduction/removal of the protecting group in this compound could significantly reduce the environmental footprint of its production. Additionally, research into optimizing reaction conditions to minimize energy consumption and maximize atom economy will be crucial for sustainable industrial-scale synthesis mdpi.com. The development of continuous flow processes for this compound synthesis could also offer advantages in terms of efficiency, safety, and waste reduction compared to traditional batch processes.
Exploration of this compound's Advanced Applications in Chemical Biology, Protease Research, and Drug Discovery Pipelines
Beyond its role as a peptide building block, this compound and its potential analogues hold promise for advanced applications in chemical biology, protease research, and drug discovery.
In chemical biology, this compound can serve as a valuable tool for the synthesis of probes or modified peptides used to study biological processes gesundheitsindustrie-bw.de. Its activated ester functionality allows for selective labeling or conjugation reactions. Future research could involve incorporating reporter molecules, fluorescent tags, or affinity labels onto this compound or its analogues to create tools for imaging, protein labeling, or pull-down assays to study protein-protein interactions or enzymatic activity gesundheitsindustrie-bw.denih.gov.
This compound, being an isoleucine derivative with a cleavable ester bond, could be utilized in protease research, particularly for studying enzymes that cleave peptide bonds involving isoleucine or possess esterase activity nih.govnih.goveasletters.com. Z-protected amino acid p-nitrophenyl esters have been used as model substrates to assess enzyme activity and substrate specificity nih.gov. Future studies could synthesize a range of this compound analogues with modifications to the isoleucine side chain or the ester leaving group to probe the active sites and mechanisms of various proteases. This could aid in the identification and characterization of novel proteases or in the development of protease inhibitors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Z-Ile-ONp with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves coupling Z-protected isoleucine with activated p-nitrophenol (ONp) esters under anhydrous conditions. Key steps include:
- Using carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxyl group .
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate formation .
- Purification via recrystallization or column chromatography, with purity verified by NMR (e.g., absence of residual coupling agents) and mass spectrometry .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies using buffer systems (pH 3–10) and temperatures (4°C–40°C).
- Analyze degradation kinetics via UV-Vis spectroscopy (monitoring p-nitrophenol release at 400 nm) .
- Quantify hydrolytic byproducts (e.g., free isoleucine) using reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across enzymatic inhibition assays?
- Methodological Answer :
- Perform meta-analysis of existing data to identify variables (e.g., enzyme source, substrate concentration, assay pH) contributing to discrepancies .
- Replicate conflicting studies under standardized conditions (e.g., uniform enzyme kinetics protocols: Michaelis-Menten parameters, , ) .
- Use statistical tools (e.g., ANOVA or mixed-effects models) to assess inter-study variability and outliers .
Q. What experimental designs are optimal for elucidating the mechanistic role of this compound in peptide bond cleavage?
- Methodological Answer :
- Employ stopped-flow kinetics to capture transient intermediates during hydrolysis .
- Use isotopic labeling (e.g., -water) and mass spectrometry to trace oxygen incorporation in cleavage products, distinguishing nucleophilic vs. general acid-base mechanisms .
- Compare this compound’s reactivity with analogs (e.g., Z-Val-ONp) to assess steric/electronic effects .
Q. How can researchers integrate computational modeling with experimental data to predict this compound’s substrate specificity?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations to analyze binding interactions between this compound and target proteases (e.g., thermolysin) .
- Validate predictions using site-directed mutagenesis of protease active sites and kinetic assays (e.g., ) .
- Cross-reference computational docking scores (AutoDock Vina) with experimental IC values to refine force field parameters .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer :
- Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R) .
- Report confidence intervals for and values; use bootstrap resampling for small datasets .
- Address heteroscedasticity via weighted least squares regression if variance differs across concentration ranges .
Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound in publications?
- Methodological Answer :
- Include raw and processed data in supplementary materials (e.g., .mnova files for NMR, HPLC chromatograms) .
- Discuss potential sources of variation (e.g., solvent purity, temperature fluctuations) in the "Experimental" section .
- Use consensus reporting standards (e.g., MIACE guidelines for chemical analysis) to enhance comparability .
Ethical and Methodological Pitfalls
Q. What are common pitfalls in designing this compound cytotoxicity assays, and how can they be mitigated?
- Methodological Answer :
- Pitfall : Overlooking solvent toxicity (e.g., DMSO >1% v/v). Mitigation : Use solvent-free formulations or include vehicle controls .
- Pitfall : Assay interference from p-nitrophenol absorption. Mitigation : Use fluorogenic substrates (e.g., AMC derivatives) for parallel validation .
Tables for Key Data Parameters
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
